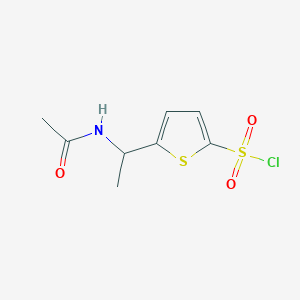
5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride
Overview
Description
“5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride” is a biochemical used for proteomics research . It has a molecular formula of C8H10ClNO3S2 and a molecular weight of 267.76 . The IUPAC name for this compound is 5-[1-(acetylamino)ethyl]-2-thiophenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10ClNO3S2/c1-5(10-6(2)11)7-3-4-8(14-7)15(9,12)13/h3-5H,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 267.76 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
Thiophene derivatives, such as "5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride," have been widely recognized for their significant applications in medicinal chemistry due to their aromatic five-membered ring compounds featuring sulfur as a heteroatom. These compounds exhibit a broad spectrum of bioactivities including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities, highlighting their versatility in drug development. Thiophene derivatives have been utilized in the synthesis of several market-leading drugs, showcasing their importance in therapeutic interventions. Furthermore, the use of thiophene derivatives extends beyond medicinal chemistry, finding applications in organic materials due to their electronic properties, agrochemicals, flavors, and dyes. This underscores the chemical's role as a critical intermediate in organic synthesis and its broad utility across various fields (Xuan, 2020).
Role in Antibacterial Activity
Recent studies have delved into the promising antibacterial activity of aryl sulfonamides containing thiophene, highlighting their significance in combating pathogenic microbes. This research underscores the crucial role of thiophene derivatives in developing new antibacterial agents, demonstrating their potential to address emerging microbial resistance. The insights from these investigations provide a foundation for synthesizing and optimizing thiophene-based compounds for enhanced pharmacological applications, emphasizing the chemical's contribution to advancing antibacterial therapeutics (Rathore et al., 2021).
Central Nervous System Applications
Thiophene scaffolds, including those related to "this compound," have been identified as potential central nervous system (CNS) agents. Literature reviews have highlighted the utility of thiophene compounds in exhibiting significant CNS activities, such as acting as anticonvulsants, acetylcholinesterase inhibitors, and inhibitors of cyclin-dependent kinase 5. These findings underscore the potential of thiophene derivatives in contributing to the development of novel CNS therapeutics, offering new avenues for treating neurological disorders (Deep et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
5-(1-acetamidoethyl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S2/c1-5(10-6(2)11)7-3-4-8(14-7)15(9,12)13/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYNRXTXBQRGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)S(=O)(=O)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016749-39-5 | |
| Record name | 5-(1-acetamidoethyl)thiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline](/img/structure/B3362878.png)
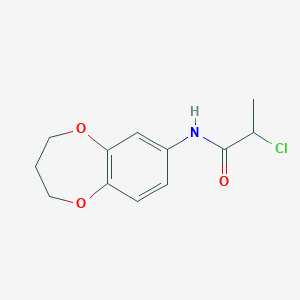
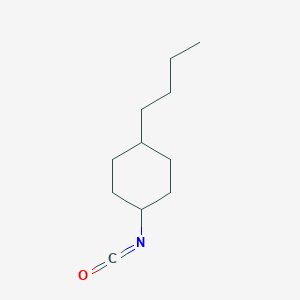

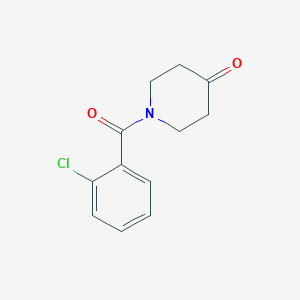
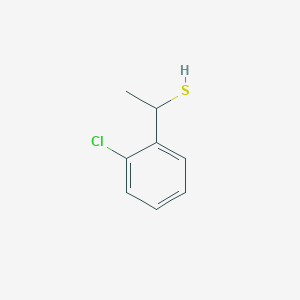
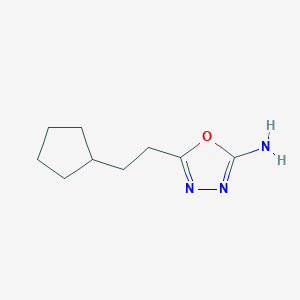

![3-[(2-Ethoxyethoxy)methyl]aniline](/img/structure/B3362928.png)
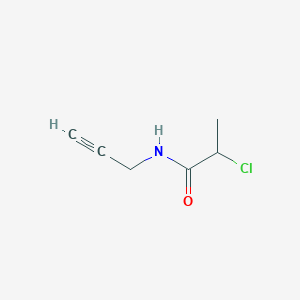
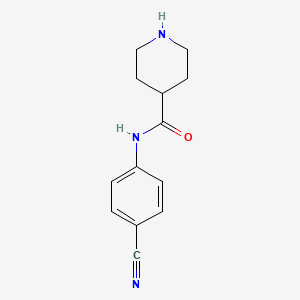
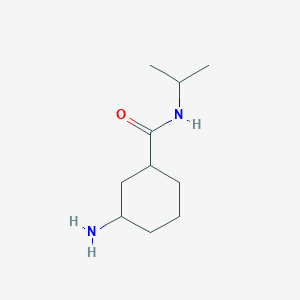
![6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3362952.png)
![6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3362961.png)
